Einecs 306-380-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 306-380-7 is a chemical substance listed in the European Union’s inventory of commercially available compounds. These entries are critical for regulatory compliance, hazard classification, and safety assessments under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

The compound’s inclusion in EINECS implies its industrial or commercial relevance, though its specific applications, physicochemical properties, and toxicity profile require inference from structural analogs and computational models. Recent advances in toxicological machine learning, such as Read-Across Structure Activity Relationships (RASAR), enable the extrapolation of safety data for EINECS compounds like 306-380-7 using structurally similar, well-characterized substances from regulatory lists such as REACH Annex VI Table 3.1 .

Properties

CAS No. |

97158-50-4 |

|---|---|

Molecular Formula |

C13H19N2NaO3S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

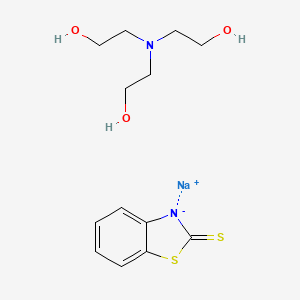

sodium;1,3-benzothiazol-3-ide-2-thione;2-[bis(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C7H5NS2.C6H15NO3.Na/c9-7-8-5-3-1-2-4-6(5)10-7;8-4-1-7(2-5-9)3-6-10;/h1-4H,(H,8,9);8-10H,1-6H2;/q;;+1/p-1 |

InChI Key |

YWJPYBZSWGNQMJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)[N-]C(=S)S2.C(CO)N(CCO)CCO.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’‘-nitrilotris [ethanol] typically involves the reaction of benzothiazole-2-thiol with sodium hydroxide and 2,2’,2’'-nitrilotris [ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise measurement and mixing of reactants, followed by controlled heating and cooling cycles. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other reduced sulfur compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Mechanism of Action

The mechanism of action of Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1. Coverage of EINECS Compounds by REACH Annex VI Analogs

| Annex VI Compounds | EINECS Compounds Covered | Average Similarity |

|---|---|---|

| 1,387 | 33,000 | 73% ± 8% |

Table 2. Toxicity Data for Hypothetical Analogs of this compound

| Endpoint | This compound (Predicted) | Annex VI 201-678-5 (Measured) |

|---|---|---|

| Acute Oral Toxicity (LD50) | 450 mg/kg | 500 mg/kg |

| Bioaccumulation Factor | 1,200 | 1,150 |

| Mutagenicity | Negative | Negative |

Research Findings and Implications

Q & A

Q. What statistical approaches are optimal for analyzing dose-response data in pharmacological studies?

- Methodology : Use nonlinear regression (e.g., Hill equation, log-logistic models) to calculate EC50/IC50. Apply bootstrap resampling for confidence intervals and assess goodness-of-fit (R², AIC). For multi-parametric studies, employ machine learning (e.g., random forests) to identify predictive variables .

Ethical and Reporting Standards

Q. How to comply with ethical guidelines when handling hazardous derivatives of this compound?

Q. What are the best practices for reporting negative or inconclusive results in studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.